Folic Acid-d4
Folic Acid-d4
Folic acid-d4 is intended for use as an internal standard for the quantification of folic acid by GC- or LC-MS. Folic acid is an essential B vitamin. It is converted to folate in vivo, which is a necessary cofactor for a variety of biological processes, including nucleotide synthesis and, thus, DNA synthesis and repair, among others. A deficiency in dietary folic acid can lead to a range of developmental and cognitive disorders, most prominently neural tube defects and congenital heart defects.
A labeled vitamers of folic acid used as internal standards in stable isotope dilution assays.
A labeled vitamers of folic acid used as internal standards in stable isotope dilution assays.
Brand Name:
Vulcanchem
CAS No.:
171777-72-3
VCID:
VC0021470
InChI:
InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1/i1D,2D,3D,4D
SMILES:
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N
Molecular Formula:
C19H19N7O6
Molecular Weight:
445.4 g/mol
Folic Acid-d4
CAS No.: 171777-72-3
Cat. No.: VC0021470
Molecular Formula: C19H19N7O6
Molecular Weight: 445.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Folic acid-d4 is intended for use as an internal standard for the quantification of folic acid by GC- or LC-MS. Folic acid is an essential B vitamin. It is converted to folate in vivo, which is a necessary cofactor for a variety of biological processes, including nucleotide synthesis and, thus, DNA synthesis and repair, among others. A deficiency in dietary folic acid can lead to a range of developmental and cognitive disorders, most prominently neural tube defects and congenital heart defects. A labeled vitamers of folic acid used as internal standards in stable isotope dilution assays. |
|---|---|
| CAS No. | 171777-72-3 |
| Molecular Formula | C19H19N7O6 |
| Molecular Weight | 445.4 g/mol |
| IUPAC Name | (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-2,3,5,6-tetradeuteriobenzoyl]amino]pentanedioic acid |
| Standard InChI | InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1/i1D,2D,3D,4D |
| Standard InChI Key | OVBPIULPVIDEAO-ALIZGMTFSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[2H])[2H])NCC2=CN=C3C(=N2)C(=O)NC(=N3)N)[2H] |
| SMILES | C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
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